cis-Dehydroosthol
Overview
Description
Cis-Dehydroosthol is a natural product found in Glycosmis pentaphylla, Murraya paniculata, and other organisms . It has the molecular formula C15H14O3 .
Molecular Structure Analysis
The molecular structure of cis-Dehydroosthol includes a molecular formula of C15H14O3 and a molecular weight of 242.27 g/mol . The IUPAC name is 7-methoxy-8-[(1Z)-3-methylbuta-1,3-dienyl]chromen-2-one .Physical And Chemical Properties Analysis
Cis-Dehydroosthol has a molecular weight of 242.27 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, and a rotatable bond count of 3 . Its exact mass is 242.094294304 g/mol, and it has a topological polar surface area of 35.5 Ų .Scientific Research Applications
Allelopathic Substances in Plant Ecology
- Application : cis-Dehydroosthol and related compounds have been identified as potential allelopathic substances in plants. They show strong growth inhibitory effects on other plants, suggesting their role in ecological dominance and secondary succession in plant communities (Kobayashi et al., 2004).
Host-Guest Chemistry
- Application : In the field of host-guest chemistry, cis-Dehydroosthol derivatives have been studied for their stability and interaction characteristics. For instance, cis-stilbene derivatives encapsulated in cucurbit[7]uril demonstrate stability and unique host-guest interactions (Choi et al., 2003).
Organic Chemistry and Catalysis
- Application : The compound has been investigated in various organic synthesis and catalytic processes. For example, studies on the dehydration of cis-substituted naphthols have provided insights into the formation of carbocation intermediates and their stabilization in organic reactions (Kudavalli et al., 2012).
Agricultural Chemistry
- Application : In the context of agriculture, cis-Dehydroosthol related compounds, such as conjugated linoleic acids, have been studied for their effects on milk fat synthesis in dairy cows. This research provides insight into the dietary impacts on animal products (Perfield et al., 2007).
Biotechnological Applications
- Application : cis-Dehydroosthol and its derivatives have applications in biotechnology, particularly in the identification and manipulation of specific enzymes in microbial strains, which could be valuable for producing certain compounds or for bioremediation (Wissner et al., 2020).
Safety And Hazards
properties
IUPAC Name |
7-methoxy-8-[(1Z)-3-methylbuta-1,3-dienyl]chromen-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3/c1-10(2)4-7-12-13(17-3)8-5-11-6-9-14(16)18-15(11)12/h4-9H,1H2,2-3H3/b7-4- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCYDTKNZVGNGP-DAXSKMNVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C=CC1=C(C=CC2=C1OC(=O)C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=C)/C=C\C1=C(C=CC2=C1OC(=O)C=C2)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
cis-Dehydroosthol |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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